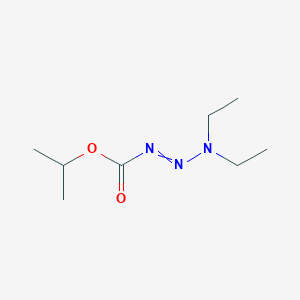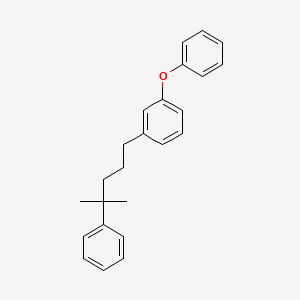![molecular formula C19H14ClFN2 B14386509 1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole CAS No. 88557-65-7](/img/structure/B14386509.png)
1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alkyne Intermediate: The initial step involves the formation of the alkyne intermediate through a coupling reaction between 4-chlorophenylacetylene and 4-fluorophenylacetylene using a palladium catalyst.
Imidazole Ring Formation: The alkyne intermediate is then subjected to cyclization with an appropriate nitrogen source, such as ammonium acetate, under acidic conditions to form the imidazole ring.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its unique structure allows it to interact with cell membranes and other cellular components, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[1-(4-Chlorophenyl)-1-(4-bromophenyl)but-3-yn-1-yl]-1H-imidazole
- 1-[1-(4-Chlorophenyl)-1-(4-methoxyphenyl)but-3-yn-1-yl]-1H-imidazole
- 1-[1-(4-Chlorophenyl)-1-(4-nitrophenyl)but-3-yn-1-yl]-1H-imidazole
Uniqueness
1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88557-65-7 |
|---|---|
Molekularformel |
C19H14ClFN2 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)-1-(4-fluorophenyl)but-3-ynyl]imidazole |
InChI |
InChI=1S/C19H14ClFN2/c1-2-11-19(23-13-12-22-14-23,15-3-7-17(20)8-4-15)16-5-9-18(21)10-6-16/h1,3-10,12-14H,11H2 |
InChI-Schlüssel |
SGGZHQULFNZVPT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)


![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)
![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)


![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)

![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)
![Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide](/img/structure/B14386510.png)
